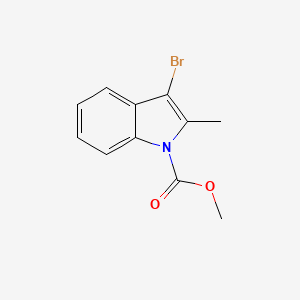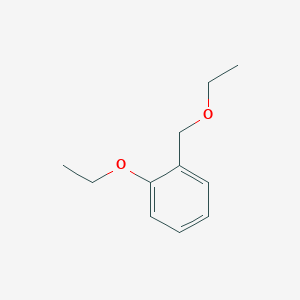![molecular formula C29H36O2 B12553492 Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- CAS No. 160094-48-4](/img/structure/B12553492.png)
Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-: is an organic compound that belongs to the class of alkoxybenzenes. This compound features a benzene ring substituted with a dodecyloxy group and a butadiynyl chain that is further substituted with a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and potentially medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- typically involves multiple steps:
Formation of the dodecyloxybenzene: This can be achieved by reacting dodecanol with benzene in the presence of a strong acid catalyst, such as sulfuric acid, to form the dodecyloxybenzene.
Synthesis of the butadiynyl chain: The butadiynyl chain can be synthesized through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.
Final coupling: The final step involves coupling the dodecyloxybenzene with the butadiynyl chain substituted with the methoxyphenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of green chemistry principles to minimize waste and environmental impact would be considered.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the butadiynyl chain, converting it into a more saturated hydrocarbon chain.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
Chemistry
In organic chemistry, Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents.
Medicine
Industry
In materials science, the compound may be used in the development of advanced materials, such as liquid crystals or organic semiconductors, due to its unique electronic properties.
作用機序
The mechanism of action of Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butadiynyl chain and methoxyphenyl group could play a role in binding to these targets, while the dodecyloxy group may influence the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
Benzene, 1-(dodecyloxy)-4-[4-(4-hydroxyphenyl)-1,3-butadiynyl]-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzene, 1-(dodecyloxy)-4-[4-(4-aminophenyl)-1,3-butadiynyl]-: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]- imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
特性
CAS番号 |
160094-48-4 |
|---|---|
分子式 |
C29H36O2 |
分子量 |
416.6 g/mol |
IUPAC名 |
1-dodecoxy-4-[4-(4-methoxyphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C29H36O2/c1-3-4-5-6-7-8-9-10-11-14-25-31-29-23-19-27(20-24-29)16-13-12-15-26-17-21-28(30-2)22-18-26/h17-24H,3-11,14,25H2,1-2H3 |
InChIキー |
LLKVDSNGTGUPNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


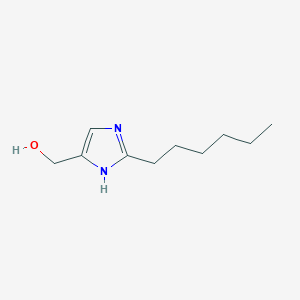
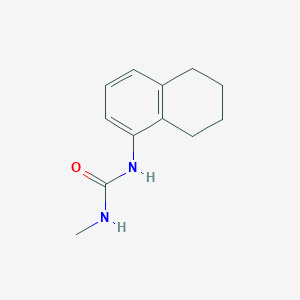
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
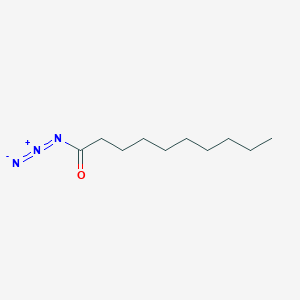
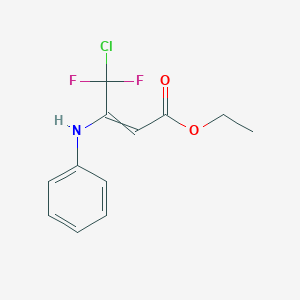
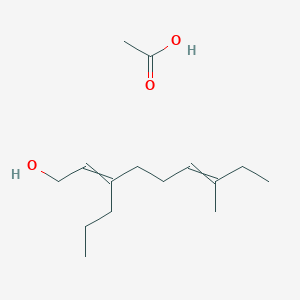
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
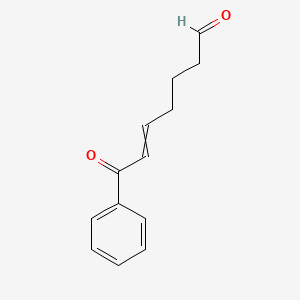

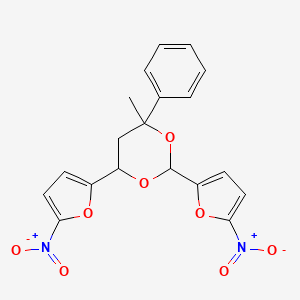
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)

